TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE
Overview
Description
TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE is a complex organic compound used primarily in chemical synthesis. It is known for its role as a reagent in the synthesis of RET kinase inhibitors and CDK4/6 inhibitors .
Preparation Methods
The preparation of TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE typically involves a series of chemical reactions starting from 2,7-diazaspiro[3.5]nonane. The synthetic route includes substitution reactions and esterification processes . Industrial production methods are not extensively documented, but the compound is synthesized in laboratories for research and pharmaceutical applications .
Chemical Reactions Analysis
TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE is widely used in scientific research, particularly in the fields of chemistry and medicine. It is a key reagent in the synthesis of RET kinase inhibitors, which are used in cancer treatment. Additionally, it is used in the preparation of CDK4/6 inhibitors, which are also used in cancer therapy . The compound’s unique structure makes it valuable for the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE involves its interaction with specific molecular targets, such as RET kinase and CDK4/6. These interactions inhibit the activity of these enzymes, which play crucial roles in cell proliferation and survival. By inhibiting these enzymes, the compound can effectively halt the growth of cancer cells .
Comparison with Similar Compounds
TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE is unique due to its specific structure and reactivity. Similar compounds include:
TERT-BUTYL 2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE: Used in similar applications but lacks the phenyl group.
TERT-BUTYL 1-OXO-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE: Another similar compound with slight structural differences
These compounds share some chemical properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
tert-butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-11-9-18(10-12-20)14(19-15(18)21)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYJJBNLPZSFIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(NC2=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726259 | |
Record name | tert-Butyl 1-oxo-3-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1014114-59-0 | |
Record name | tert-Butyl 1-oxo-3-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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